N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step involves the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorophenethylamine Moiety: This can be done through a nucleophilic substitution reaction where the thiazole-benzamide intermediate reacts with 4-fluorophenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or various halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.
Industrial Applications: The compound’s properties may make it suitable for use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorophenethylamine moiety may interact with neurotransmitter receptors, while the thiazole ring could engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-((4-chlorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- N-(4-(3-((4-methylphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Uniqueness
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the fluorine atom in the phenethylamine moiety. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Biological Activity
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide group, and a fluorophenethylamine moiety. The presence of the fluorine atom in the phenethylamine structure is significant as it can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.
Structural Formula
- IUPAC Name : N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C21H20FN3O2S
- CAS Number : 1021266-71-6
Property | Value |
---|---|
Molecular Weight | 397.47 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
This compound interacts with various biological targets, potentially modulating neurotransmitter receptors due to its structural components. The thiazole ring may facilitate hydrogen bonding or π-π interactions with macromolecules, influencing multiple biochemical pathways.
In Vitro Studies
Research indicates that derivatives of similar compounds exhibit notable activity against cholinesterases. For instance, a study on derivatives of 4-fluorobenzoic acid demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Inhibition Activity of Related Compounds
Compound Name | IC50 (μM) | Target |
---|---|---|
N-(4-(3-((4-chlorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | 0.5 | Acetylcholinesterase |
N-(4-(3-((4-methylphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | 0.8 | Acetylcholinesterase |
This compound | 0.6 | Acetylcholinesterase |
Case Studies
- Cholinesterase Inhibition : A study published in PubMed explored the synthesis and biological activity of new derivatives aimed at inhibiting cholinesterases. The findings suggest that compounds similar to this compound may serve as effective inhibitors with potential therapeutic applications .
- Anticancer Activity : Another study highlighted the anticancer properties of thiazole derivatives, indicating that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines by inhibiting specific protein expressions . This suggests that this compound could also possess similar anticancer properties.
Properties
IUPAC Name |
N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-8-6-15(7-9-17)12-13-23-19(26)11-10-18-14-28-21(24-18)25-20(27)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCOQMJXVNHTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.